N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline
Description
N-[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline is a synthetic derivative of the furochromenone family, characterized by a fused furanochromene core substituted with methyl groups at positions 3 and 5, and a 7-oxo moiety. The compound features a propanoyl side chain conjugated to norvaline, a non-proteinogenic amino acid.
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-4-5-16(20(24)25)22-19(23)7-6-13-12(3)15-8-14-11(2)10-27-17(14)9-18(15)28-21(13)26/h8-10,16H,4-7H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
BQELEOPOQYXWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline typically involves multi-step organic reactions. The initial step often includes the formation of the furochromen core, followed by the introduction of the propanoyl and norvaline groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity, essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features of the Target Compound:
- Core: Furo[3,2-g]chromen-7-one (furochromenone) with 3,5-dimethyl substituents.
- Side Chain: Propanoyl group linked to norvaline (C5H11NO2).
- Molecular Formula: C23H25NO6 (inferred from analogous structures in and ).
Table 1: Structural Comparison of Furochromenone Derivatives
*MFCMP: 1-{[(4-Methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Key Observations :
- The target compound’s norvaline substituent distinguishes it from analogs with shorter chains (e.g., acetic acid in ) or non-peptidic groups (e.g., propylamide in ). This may improve solubility and mimic peptide substrates in biological systems .
- Compared to Neobavaisoflavone (a prenylated flavonoid), the furochromenone core lacks a phenolic hydroxyl group but includes a fused furan ring, which could alter electronic properties and binding affinity .
- MFCMP () incorporates electron-withdrawing groups (cyano, pyridine), making it more suited for optical/electronic applications than biological targeting .
Physicochemical and Electronic Properties
- Hydrophobicity: The 3,5-dimethyl groups on the furochromenone core enhance lipophilicity, while the norvaline moiety introduces polar character. This balance may improve membrane permeability compared to purely hydrophobic analogs like Neobavaisoflavone .
- Molecular Weight : At ~411 g/mol, the target compound is heavier than most analogs, which may influence bioavailability per Lipinski’s rules .
Biological Activity
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norvaline is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 405.4 g/mol. Its structure combines a furochromenone core with a norvaline moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RKFJDUQJADMUHH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert effects through:
- Enzyme Inhibition : It potentially inhibits enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
- Antioxidant Activity : The furochromenone structure suggests potential antioxidant properties.
Antioxidant Properties
Research indicates that compounds similar to this compound possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is critical in preventing cellular damage.
Cytotoxicity Studies
Studies examining the cytotoxic effects of norvaline derivatives have shown that while high concentrations can be cytotoxic in vitro, lower concentrations may promote cell viability and proliferation under certain conditions. For instance:
- Cell Viability : Concentrations below 100 µM generally do not exhibit significant cytotoxic effects.
- Mechanism of Toxicity : High concentrations may disrupt glutamate homeostasis in neuronal cells, leading to toxicity through calcium-mediated pathways .
Study on Neuroprotective Effects
A notable study highlighted the neuroprotective potential of norvaline derivatives in models of neurodegenerative diseases. In mouse models of Alzheimer’s disease, treatment with norvaline showed a significant reduction in neuroinflammation and oxidative stress markers . This suggests that this compound could have therapeutic implications for neurodegenerative conditions.
Comparative Analysis with Other Compounds
Comparative studies with other furochromenone derivatives indicate that the unique structural features of this compound enhance its binding affinity to biological targets compared to simpler compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
